Cas no 800401-65-4 (1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid)
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/800401-65-4x500.png)
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 5-Azaindole-2-carboxylic acid
- 1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid
- KSC497Q7J
- HIN1597
- ANFOMGVCGLRXAC-UHFFFAOYSA-N
- WT1430
- FCH869300
- PB29651
- OR302114
- EN001373
- AB0026780
- AX8209017
- W8524
- ST240
- J-504781
- FT-0659710
- SCHEMBL168527
- A839817
- MFCD09743299
- CS-D0022
- EN300-125474
- DTXSID80589843
- AC-22996
- SY016149
- 800401-65-4
- FS-3195
- 1-H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- AMY5322
- A9938
- AKOS006331117
- DB-075643
- 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid
-
- MDL: MFCD09743299
- インチ: 1S/C8H6N2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h1-4,10H,(H,11,12)
- InChIKey: ANFOMGVCGLRXAC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1NC2C(=CN=CC=2)C=1)O
計算された属性
- せいみつぶんしりょう: 162.042927g/mol
- ひょうめんでんか: 0
- XLogP3: 0.8
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 162.042927g/mol
- 単一同位体質量: 162.042927g/mol
- 水素結合トポロジー分子極性表面積: 66Ų
- 重原子数: 12
- 複雑さ: 196
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 65.98000
- LogP: 1.26110
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid セキュリティ情報
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB438100-5 g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 95%; . |
800401-65-4 | 95% | 5g |
€485.70 | 2023-07-18 | |
eNovation Chemicals LLC | Y0976375-10g |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
800401-65-4 | 95% | 10g |
$640 | 2024-08-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H46050-5g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid |
800401-65-4 | 95% | 5g |
¥1353.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H46050-1g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid |
800401-65-4 | 95% | 1g |
¥289.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060854-1g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid |
800401-65-4 | 98% | 1g |
¥327.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060854-5g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid |
800401-65-4 | 98% | 5g |
¥1652.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1196982-5g |
5-Azaindole-2-carboxylic Acid |
800401-65-4 | 95% | 5g |
$345 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H46050-100mg |
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid |
800401-65-4 | 95% | 100mg |
¥65.0 | 2023-09-07 | |
TRC | A800280-50mg |
5-Azaindole-2-carboxylic acid |
800401-65-4 | 50mg |
$ 52.00 | 2023-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H46050-250mg |
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid |
800401-65-4 | 95% | 250mg |
¥108.0 | 2023-09-07 |
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid 関連文献
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Tanachote Ruengsatra,Arthitaya Meeprasert,Eakkaphon Rattanangkool,Sirikan Deesiri,Jakkrit Srisa,Udomsak Udomnilobol,Wilasinee Dunkoksung,Natthaya Chuaypen,Rattanaporn Kiatbumrung,Pisit Tangkijvanich,Sornkanok Vimolmangkang,Khanitha Pudhom,Thomayant Prueksaritanont RSC Adv. 2023 13 29004
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Yue-Yang Ji,Zhi-Long Wang,Fang-Ning Pei,Jun-Jie Shi,Jiao-Jiao Li,Hendra Gunosewoyo,Fan Yang,Jie Tang,Xin Xie,Li-Fang Yu Med. Chem. Commun. 2019 10 2131
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acidに関する追加情報
Introduction to 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS No. 800401-65-4)
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, with the chemical identifier CAS No. 800401-65-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural framework and potential biological activities. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The structural motif of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid combines the nitrogen-rich environment of the pyrrole and pyridine rings, providing a rich platform for further functionalization and exploration of its pharmacological properties.
The 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid scaffold has been extensively studied for its potential in drug discovery, particularly in the development of small-molecule inhibitors targeting various therapeutic pathways. Recent advancements in medicinal chemistry have highlighted the importance of this scaffold in designing molecules with enhanced binding affinity and selectivity. The carboxylic acid group at the 2-position of the pyrrolopyridine ring serves as a versatile handle for chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored biological activities.
One of the most compelling aspects of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism, inflammation, and neurodegenerative diseases. For instance, studies have demonstrated that derivatives of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid can modulate the activity of enzymes such as isocitrate dehydrogenase (IDH) and polo-like kinase 1 (PLK1), which are critical in cellular signaling pathways associated with disease progression.
The pharmacological potential of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid has also been explored in the context of antimicrobial and antiviral applications. Emerging research indicates that modifications to the pyrrolopyridine core can yield compounds with potent activity against resistant bacterial strains and viral pathogens. This has opened up new avenues for developing next-generation therapeutics capable of overcoming existing challenges in antimicrobial resistance.
In addition to its pharmaceutical applications, 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid has shown promise in materials science and chemical biology. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry, where it can be used to design catalysts and sensors with unique properties. Furthermore, its structural features have been exploited in the development of probes for studying protein-protein interactions and other biological processes at the molecular level.
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid has been optimized through various synthetic routes, including cyclization reactions and functional group transformations. Modern synthetic methodologies have enabled high-yield production of this compound, making it more accessible for further research and development. Advances in computational chemistry have also facilitated the design of novel derivatives by predicting their binding modes and pharmacological activities before experimental synthesis.
Recent studies have highlighted the importance of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid in understanding disease mechanisms at the molecular level. For example, researchers have utilized derivatives of this compound to investigate the role of aberrant protein folding in neurodegenerative disorders such as Alzheimer's disease. The ability to modulate protein misfolding using small molecules like 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives offers a promising strategy for developing treatments that can slow or halt disease progression.
The future prospects for 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid are vast and multifaceted. Ongoing research aims to expand its applications in drug discovery by exploring new synthetic pathways and functionalizing its core structure with novel bioactive groups. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical candidates targeting unmet medical needs.
In conclusion,1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS No. 800401-65-4) represents a structurally intriguing and biologically relevant compound with significant potential across multiple domains of chemical research. Its unique properties make it a valuable building block for developing innovative therapeutics and materials, while its versatility allows for extensive exploration through synthetic chemistry and computational modeling.
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